

Carindacillin CAS number and molecular formula

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Compound of Interest		
Compound Name:	Carindacillin	
Cat. No.:	B1212590	Get Quote

An In-depth Technical Guide to Carindacillin

Carindacillin is a semisynthetic penicillin antibiotic that serves as an oral prodrug of carbenicillin. As an indanyl ester, it is designed for improved absorption from the gastrointestinal tract, after which it is rapidly hydrolyzed to release the active agent, carbenicillin. This guide provides a detailed overview of its chemical properties, pharmacokinetics, mechanism of action, and relevant experimental considerations for research and drug development professionals.

Chemical and Physical Properties

Carindacillin, chemically known as (2S,5R,6R)-6-[[-(carboxy)phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 1-indanyl ester, is characterized by the following properties:

Property	Value
CAS Number	35531-88-5
Molecular Formula	C26H26N2O6S
Molecular Weight	506.6 g/mol
Appearance	Solid



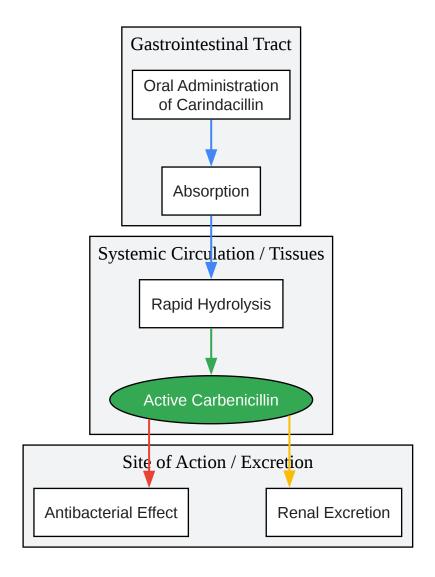
Pharmacokinetics: From Prodrug to Active Compound

The clinical utility of **Carindacillin** lies in its pharmacokinetic profile, which allows for oral administration.

- Absorption: After oral administration, Carindacillin is readily absorbed from the small intestine.
- Hydrolysis: Following absorption, it undergoes rapid hydrolysis in the intestinal wall, plasma, and liver, releasing the active antibiotic, carbenicillin.
- Distribution and Action: Carbenicillin is then distributed throughout the body to exert its antibacterial effect.
- Excretion: The active carbenicillin is primarily excreted by the kidneys into the urine.

The following diagram illustrates the pharmacokinetic workflow of Carindacillin.





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Pharmacokinetic pathway of Carindacillin.

Quantitative pharmacokinetic data for the resulting carbenicillin after a single oral dose of **Carindacillin** are summarized below.



Parameter	Value
Dose (Carindacillin)	500 mg
Peak Serum Level (Carbenicillin)	~10-12 μg/mL
Time to Peak Serum Level	1-2 hours
Urinary Excretion (Carbenicillin)	30-40% of dose within 6 hours

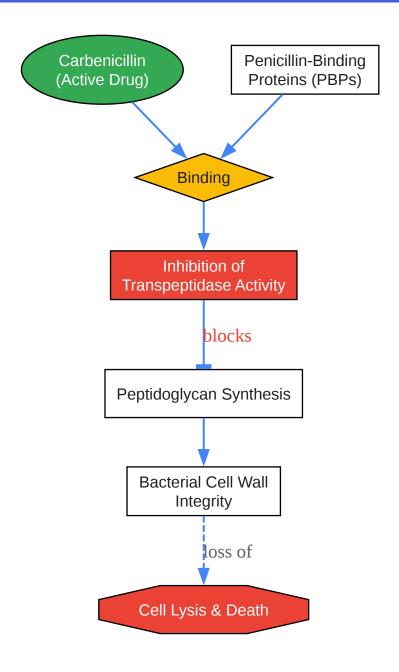
Mechanism of Action

As a member of the penicillin family, the active metabolite carbenicillin acts by inhibiting the synthesis of the bacterial cell wall.

- Target Binding: Carbenicillin binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan.
- Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the final transpeptidation step in peptidoglycan synthesis.
- Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to cell weakening and eventual lysis, particularly in growing bacteria.

The diagram below outlines this mechanism.





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Mechanism of action for carbenicillin.

In Vitro Activity

The antibacterial spectrum of **Carindacillin** is identical to that of carbenicillin. It is effective against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species. The following table presents the Minimum Inhibitory Concentrations (MIC) for carbenicillin against representative anaerobic bacteria.



Bacterial Species	MIC Range (μg/mL)
Bacteroides fragilis	32 - >128
Clostridium species	4 - 128
Peptostreptococcus species	≤0.25 - 32
Fusobacterium species	≤0.25 - 8

Note: Data represents the range of MIC values for the active metabolite, carbenicillin.

Experimental Protocols

Detailed experimental protocols are often specific to the research question. However, a general methodology for evaluating the pharmacokinetics of **Carindacillin** in human subjects is outlined below.

Objective: To determine the serum concentration and urinary excretion of carbenicillin following oral administration of **Carindacillin**.

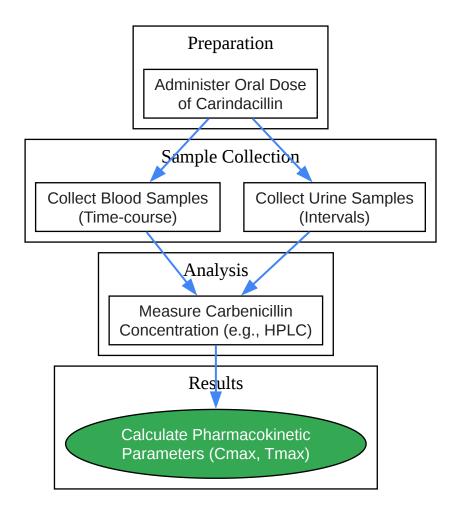
Methodology:

- Subject Recruitment: Healthy adult volunteers are recruited after obtaining informed consent.
 Subjects are typically required to fast overnight.
- Drug Administration: A single oral dose of **Carindacillin** (e.g., 500 mg or 1 g) is administered with a specified volume of water.
- Sample Collection:
 - Blood: Venous blood samples are collected into heparinized tubes at baseline (0 hours) and at specified intervals post-administration (e.g., 0.5, 1, 1.5, 2, 4, 6, and 8 hours).
 Plasma is separated by centrifugation.
 - Urine: Total urine output is collected in intervals (e.g., 0-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours). The volume of each collection is measured.



- Sample Analysis: The concentration of carbenicillin in plasma and urine samples is determined using a validated microbiological assay or a chromatographic method such as High-Performance Liquid Chromatography (HPLC).
- Data Analysis: Pharmacokinetic parameters are calculated from the concentration-time data.
 This includes Cmax (peak concentration), Tmax (time to peak concentration), and the cumulative amount of drug excreted in the urine.

The workflow for this experimental protocol is visualized below.



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General workflow for a pharmacokinetic study.

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